molecular formula C18H17NO3S2 B2389180 (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 2097940-60-6

(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide

货号 B2389180
CAS 编号: 2097940-60-6
分子量: 359.46
InChI 键: YFMOWBPGERKBJS-JLHYYAGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide selectively targets BTK, a non-receptor tyrosine kinase that plays a critical role in the BCR signaling pathway. BTK is essential for the activation and survival of B-cells, and its dysregulation has been implicated in the development of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cell proliferation, survival, and migration, leading to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit the production of cytokines and chemokines that promote inflammation and autoimmunity. This compound has also been shown to have a favorable safety profile, with no significant adverse effects on normal B-cell function or other immune cells.

实验室实验的优点和局限性

One of the major advantages of (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide is its high selectivity and potency against BTK, which makes it an attractive candidate for the treatment of B-cell malignancies and autoimmune diseases. This compound has also shown good oral bioavailability and pharmacokinetic properties, which make it suitable for clinical development. However, one of the limitations of this compound is its potential for off-target effects, as BTK is also expressed in other cell types, such as macrophages and platelets. Therefore, further studies are needed to evaluate the safety and efficacy of this compound in different disease contexts.

未来方向

There are several future directions for the development and application of (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide. One potential area of research is the combination of this compound with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance the anti-tumor activity and overcome resistance. Another direction is the evaluation of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cells, to enhance the immune response against tumors. Additionally, further studies are needed to explore the potential of this compound in the treatment of other B-cell malignancies and autoimmune diseases, as well as its potential for use in combination with chemotherapy or radiation therapy.

合成方法

The synthesis of (E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide involves several steps, starting with the reaction of 2-bromo-1-phenylethene with 2-thiophen-2-yl-ethanol in the presence of a base to form the intermediate compound 2-(2-thiophen-2-yl-ethyl)-1-phenylethanol. The intermediate is then treated with furan-2-boronic acid in the presence of a palladium catalyst to form the final product, this compound.

科学研究应用

(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown significant anti-tumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to inhibit the activation of B-cells and reduce the production of autoantibodies in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-13,16,19H,14H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMOWBPGERKBJS-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。